![molecular formula C14H6Br2S4 B14058642 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This reaction uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds to form the desired product. The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: Common solvents include toluene and tetrahydrofuran (THF).
Major Products
Aplicaciones Científicas De Investigación
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for use in the fabrication of advanced materials with specific electronic characteristics.
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are related to its ability to facilitate electron and hole transport in semiconducting materials .
Comparación Con Compuestos Similares
Similar Compounds
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene): A polymeric version with similar electronic properties.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Another thiophene derivative used in similar applications.
Uniqueness
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its specific bromine substitutions, which allow for further functionalization and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials.
Propiedades
Fórmula molecular |
C14H6Br2S4 |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H6Br2S4/c15-7-1-3-17-13(7)11-5-9-10(19-11)6-12(20-9)14-8(16)2-4-18-14/h1-6H |
Clave InChI |
ZZSFLBPACKOHKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)C2=CC3=C(S2)C=C(S3)C4=C(C=CS4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
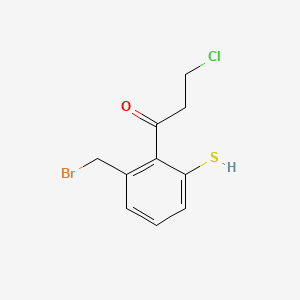

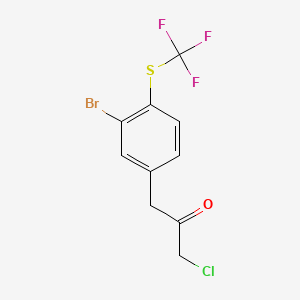
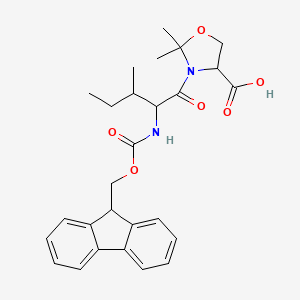
![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
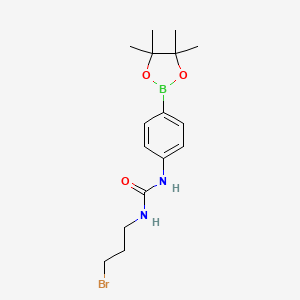



![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
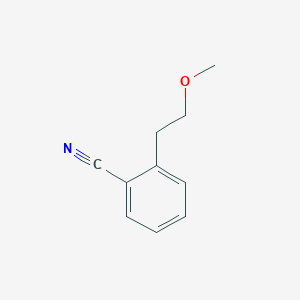

![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
